3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly altering the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 3-(2-bromophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole may impart unique electronic properties, potentially enhancing its biological activity or stability compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C12H9FN4O |
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Molecular Weight |
244.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H9FN4O/c1-7-6-10(16-15-7)12-14-11(17-18-12)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,15,16) |
InChI Key |
CKMKHFDDRHKWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
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